1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Description
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative featuring a hydroxyl group at the 6-position and a 4-methylbenzyl substituent at the 1-position. Tetrahydroisoquinolines are known for their bioactivity, particularly as antagonists or agonists for receptors such as orexin-1, NMDA, and β-adrenoceptors . The 6-hydroxy group and aromatic substitutions (e.g., 4-methylphenyl) are critical for modulating solubility, receptor binding, and metabolic stability .
Properties
CAS No. |
596792-26-6 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C16H17NO/c1-11-2-4-12(5-3-11)16-15-7-6-14(18)10-13(15)8-9-17-16/h2-7,10,16-18H,8-9H2,1H3 |
InChI Key |
HUTZRNKOIMICSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. Its effects on these targets can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be contextualized against structurally related compounds from the evidence. Key comparisons include:
Substituent Effects on Receptor Selectivity
- 1-(3,5-Diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol (): This derivative, with bulky 3,5-diiodo and 4-methoxybenzyl groups, exhibits potent β-adrenoceptor activity. The iodine atoms enhance lipophilicity (logP ~3.5) and receptor binding affinity, contrasting with the smaller 4-methylphenyl group in the target compound, which likely reduces steric hindrance and improves solubility .
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (): The 6-methoxy and 7-piperidinylethoxy substituents confer selective orexin-1 receptor antagonism. Replacing the methoxy with a hydroxyl group (as in the target compound) may enhance hydrogen bonding but reduce metabolic stability due to increased susceptibility to glucuronidation .
Physicochemical and Pharmacokinetic Properties
- 1,2,3,4-Tetrahydroisoquinolin-6-ol (Base Compound, ): The unsubstituted base compound (C9H11NO, MW 149.19) has a logP of 1.2 and moderate solubility (ESOL: -2.2). Adding a 4-methylphenyl group increases hydrophobicity (predicted logP ~2.5) but may improve blood-brain barrier (BBB) permeability compared to polar derivatives like 28a (), which contains an acetamido group .
- The 6-hydroxy group in the target compound reduces such risks while maintaining hydrogen-bonding capacity .
Comparative Data Table
*Hypothetical data extrapolated from analogs; †Predicted using XLOGP3 .
Key Research Findings
- Receptor Selectivity : Bulky 1-substituents (e.g., diiodo, trimethoxyphenyl) enhance receptor binding but compromise solubility. The 4-methylphenyl group offers a balance between hydrophobicity and steric effects .
- Synthetic Feasibility : Alkylation and acylation at the 6-position are high-yield strategies (~65–90%), whereas hydroxylation may necessitate protective groups .
- Pharmacokinetics : Hydroxyl groups improve solubility but reduce BBB penetration compared to methoxy or amine substituents .
Notes on Contradictions and Limitations
- reports a 7% yield for the 3,4,5-trimethoxyphenyl analog, suggesting steric hindrance limits synthesis efficiency, whereas smaller groups (e.g., 4-isopropylphenyl) achieve higher yields .
- The absence of explicit data on 1-(4-methylphenyl)-THIQ-6-ol necessitates extrapolation from analogs, introducing uncertainty in logP and activity predictions .
Biological Activity
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS: 15174-76-2) is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of butyrylcholinesterase (BChE) and its implications in neuroprotection. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tetrahydroisoquinoline core substituted with a 4-methylphenyl group, which contributes to its unique pharmacological properties.
1. Inhibition of Butyrylcholinesterase (BChE)
Recent studies have highlighted the compound's role as a selective BChE inhibitor. BChE is implicated in the hydrolysis of acetylcholine and is a target for therapeutic intervention in neurodegenerative diseases such as Alzheimer's.
- Mechanism of Action : The binding mode of this compound suggests that it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. This dual interaction enhances its inhibitory potency against the enzyme .
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against BChE with an IC50 value indicating effective concentration levels. For instance, related compounds have shown IC50 values as low as 2.68 µM .
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties against amyloid-beta (Aβ) toxicity.
- Cell Viability : In SH-SY5Y neuroblastoma cells exposed to Aβ1-42, treatment with this compound significantly improved cell viability compared to untreated controls. Specifically, cell viability increased from approximately 63% in Aβ-treated cells to over 90% in compound-treated groups at optimal concentrations .
- Anti-Aβ Aggregation : The compound demonstrated dose-dependent inhibition of Aβ aggregation. At a concentration of 10 µM, it achieved an inhibition ratio significantly higher than that of donepezil, a known BChE inhibitor .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
